Potassium (Z)-1-propene-1-trifluoroborate

Beschreibung

Molecular Formula and Stereochemical Configuration

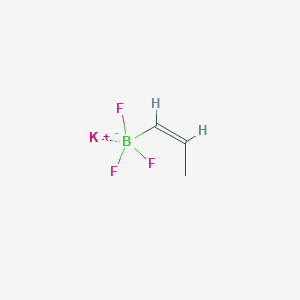

Potassium (Z)-1-propene-1-trifluoroborate possesses the molecular formula C₃H₅BF₃K and is identified by Chemical Abstracts Service registry number 951039-45-5. The compound exhibits a molecular weight of 147.977 atomic mass units, with a monoisotopic mass of 148.007347. The structural identity encompasses a potassium cation paired with a trifluoro(prop-1-enyl)boranuide anion, where the stereochemical designation (Z) indicates the specific geometric arrangement around the carbon-carbon double bond.

The stereochemical configuration represents a critical structural feature, as the (Z)-designation denotes that the methyl group and the trifluoroborate substituent occupy the same side of the propene double bond. This cis-arrangement contrasts with the trans-configuration found in the corresponding (E)-isomer. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as potassium trifluoro[(1Z)-1-propen-1-yl]borate(1-), emphasizing the specific stereochemical orientation. The canonical Simplified Molecular Input Line Entry System notation for this compound is B-(F)(F)F.[K+], which represents the ionic nature of the salt and the connectivity pattern.

The molecular architecture features a boron center coordinated to three fluorine atoms and one carbon atom from the propene unit. The trifluoroborate group functions as a monovalent anion, balanced by the potassium cation to maintain overall electrical neutrality. This structural arrangement provides enhanced stability compared to traditional boronic acids while maintaining reactivity for synthetic transformations. The propene moiety contributes to the compound's versatility, offering a reactive alkene functionality that can participate in various coupling reactions while preserving the stereochemical integrity defined by the (Z)-configuration.

Eigenschaften

IUPAC Name |

potassium;trifluoro-[(Z)-prop-1-enyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDWVFWDURMTAV-OLGQORCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C\C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951039-45-5 | |

| Record name | 951039-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (Z)-1-propene-1-trifluoroborate can be synthesized through various methods, including the reaction of potassium trifluoroborate with (Z)-1-bromo-1-propene under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (Z)-1-propene-1-trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium or nickel catalysts are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of organoboron compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (Z)-1-propene-1-trifluoroborate is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The compound's stability and reactivity allow for efficient coupling with various electrophiles, including aryl and vinyl halides .

| Reagent | Electrophile | Product |

|---|---|---|

| This compound | Aryl halide | Arylated product |

| This compound | Vinyl halide | Vinylated product |

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

Research into boron-containing compounds like this compound has implications for cancer treatment through BNCT. This therapy relies on the selective uptake of boron compounds by tumor cells, which are then irradiated with thermal neutrons to induce localized damage to cancerous tissues .

Materials Science

Advanced Materials and Polymers

In industry, this compound is employed in the production of advanced materials and polymers with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing functionalized materials .

Case Study 1: Synthesis of Functionalized Aromatic Compounds

In a study published by the Journal of Organic Chemistry, researchers utilized this compound in the synthesis of functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness as a reagent in organic synthesis .

Case Study 2: Development of Boron-Containing Drugs

A recent investigation highlighted the role of this compound in developing boron-containing drugs aimed at enhancing therapeutic efficacy against specific cancers. The study emphasized the compound's ability to improve drug delivery systems and its potential for selective targeting of tumor cells .

Wirkmechanismus

The mechanism by which potassium (Z)-1-propene-1-trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the organic moiety to the palladium center.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional properties of Potassium (Z)-1-propene-1-trifluoroborate and analogous compounds:

*Calculated molecular formula based on structural data.

Reactivity and Stability

- Isomerization Behavior: The (Z)-isomer of this compound isomerizes to the (E)-form over time, regardless of the catalyst used .

- Cross-Coupling Applications : Brominated analogs are highly reactive in Suzuki-Miyaura couplings due to the presence of halogens as leaving groups . The methoxy-substituted variant participates in reactions requiring electron-donating groups, such as nucleophilic additions .

- Synthetic Routes : General synthesis methods for potassium trifluoroborates involve reactions of organic borates with potassium bifluoride under mild conditions . However, the target compound is specifically synthesized from HFC-245fa and BF₃·OEt₂, highlighting its unique pathway .

Biologische Aktivität

Potassium (Z)-1-propene-1-trifluoroborate (CAS Number: 951039-45-5) is an organoboron compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Formula: CHBFK

Molecular Weight: 147.976 g/mol

Purity: ≥ 95%

This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity compared to traditional boronic acids. Its ability to undergo hydrolysis to yield boronic acids makes it a valuable intermediate in organic synthesis .

Biological Activity

The biological activity of this compound is primarily linked to its role in organic synthesis, particularly in the formation of C-C bonds through various coupling reactions. The following sections detail its applications and findings from relevant studies.

This compound can participate in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing complex organic molecules. The trifluoroborate group serves as a stable boron source, facilitating the formation of boronic acids upon hydrolysis, which are essential for subsequent reactions .

2. Case Studies and Applications

Several studies have highlighted the utility of this compound in medicinal chemistry:

- Antitumor Activity: Research indicates that compounds synthesized using this compound exhibit significant antitumor properties. For instance, derivatives formed from this compound have been shown to inhibit cancer cell proliferation in vitro .

- Synthesis of Bioactive Molecules: A study demonstrated the successful synthesis of bioactive molecules such as epothilone A and TMC-95A using this compound as a key intermediate. These molecules are known for their potent anticancer activities .

3. Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation. Preliminary data suggest that while organoboron compounds can exhibit low toxicity compared to organostannanes, specific safety assessments are necessary for each application .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Potassium (Z)-1-propene-1-trifluoroborate with high yield and purity?

- Methodological Answer : The synthesis typically involves transmetalation or halogen exchange reactions using organoboron precursors. For example, reacting (Z)-1-propenylboronic acid with potassium bifluoride (KHF₂) in anhydrous THF under nitrogen atmosphere at −78°C to 0°C yields the trifluoroborate salt. Purification via recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, achieving >95% purity. Monitoring by ¹⁹F NMR ensures complete conversion .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H NMR : The (Z)-configured alkene proton resonates as a doublet at δ 5.2–5.5 ppm (J = 10–12 Hz), distinct from the (E)-isomer.

- ¹¹B NMR : A singlet near δ −1.5 to −2.0 ppm confirms the trifluoroborate anion.

- ¹⁹F NMR : Three equivalent fluorine atoms appear as a quartet (J = 32–35 Hz) at δ −135 to −140 ppm.

- HRMS : Negative-ion mode detects [M⁻] at m/z 147.98 (calculated for C₃H₅BF₃⁻) .

Q. What precautions are necessary for handling this compound in the laboratory?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Use moisture-free solvents (e.g., dried THF or DMF) during reactions. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in cross-coupling reactions using this compound?

- Methodological Answer : The (Z)-configuration is preserved in Suzuki-Miyaura couplings when using Pd(PPh₃)₄ or SPhos ligands in THF/H₂O at 60°C. For (E)-selective alkenylation, employ Pd(OAc)₂ with XPhos in toluene under microwave irradiation (120°C, 30 min). Reaction time must be minimized to prevent isomerization, as prolonged heating shifts (Z) to (E) isomers via boron-mediated pathways .

Q. What ligand systems enhance the reactivity of this compound in challenging couplings (e.g., aryl chlorides)?

- Methodological Answer : Bulky, electron-rich ligands like RuPhos or DavePhos enable coupling with deactivated aryl chlorides. Optimize catalyst loading (1–2 mol% Pd) and base (Cs₂CO₃) in dioxane at 100°C. For sterically hindered substrates, add 10 mol% t-BuONa to activate the borate via transmetallation .

Q. How do solvent and base choices affect the stability of this compound during reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the borate anion but may promote protodeboronation at high temperatures. Weak bases (K₃PO₄) are preferred over strong bases (NaOH) to avoid decomposition. For aqueous conditions, maintain pH 7–9 using buffered systems (e.g., NaHCO₃) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Systematically vary parameters using Design of Experiments (DoE):

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Ni(COD)₂ with ligands (Xantphos, BINAP).

- Solvent Effects : Compare DME, THF, and toluene with 10% H₂O.

- Temperature Gradient : Run reactions at 60°C, 80°C, and 100°C.

- Analyze outliers via LC-MS to identify side products (e.g., homocoupling or deborylation) .

Q. What analytical methods resolve ambiguities in the stereochemical assignment of products?

- Methodological Answer : Combine NOESY (¹H NMR) to detect spatial proximity of alkene protons and X-ray crystallography for definitive configuration. For liquid samples, derivatize with chiral auxiliaries (e.g., Mosher’s acid) and analyze by chiral HPLC .

Tables: Key Reaction Optimization Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.